molecular formula C12H9ClN2O2S B1347049 4-Phenylazobenzenesulfonyl Chloride CAS No. 58359-53-8

4-Phenylazobenzenesulfonyl Chloride

Cat. No.: B1347049
CAS No.: 58359-53-8
M. Wt: 280.73 g/mol
InChI Key: UEAZPVORQYDKHZ-UHFFFAOYSA-N
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Description

4-Phenylazobenzenesulfonyl Chloride, also known as 4-(phenylazo)benzenesulfonyl chloride, is an organic compound with the molecular formula C12H9ClN2O2S. It is a derivative of benzenesulfonyl chloride and contains an azo group (-N=N-) attached to the benzene ring. This compound is typically a light yellow to brown powder or crystal and is soluble in benzene .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Phosphorus Pentachloride Method: This method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride. The mixture is heated in an oil bath at 170-180°C for fifteen hours.

    Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this involves the reaction of sodium benzenesulfonate with phosphorus oxychloride.

    Chlorosulfonic Acid Method: In this method, benzene is reacted with chlorosulfonic acid while maintaining the temperature between 20-25°C.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Amines: React with the sulfonyl chloride group to form sulfonamides.

    Alcohols: React with the sulfonyl chloride group to form sulfonate esters.

    Electrophiles: Participate in electrophilic aromatic substitution reactions.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

Scientific Research Applications

  • H314: Causes severe skin burns and eye damage .
  • H290: May be corrosive to metals .

Precautionary Statements

  • P501: Dispose of contents/container to an approved waste disposal plant .
  • P260: Do not breathe dusts or mists .
  • P234: Keep only in original container .
  • P264: Wash skin thoroughly after handling .
  • P280: Wear protective gloves/protective clothing/eye protection/face protection .
  • P390: Absorb spillage to prevent material damage .
  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower .
  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting .
  • P363: Wash contaminated clothing before reuse .
  • P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor .
  • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor .
  • P406: Store in corrosive resistant container with a resistant inner liner .
  • P405: Store locked up .

Applications

While specific applications of 4-Phenylazobenzenesulfonyl chloride are not detailed in the provided search results, the compound is a sulfonyl chloride, which is a class of compounds widely used as building blocks in organic synthesis. Sulfonyl chlorides such as this compound are employed in the preparation of sulfonamides, sulfonate esters, and sulfones, which find use in pharmaceuticals, agrochemicals, and materials science . The presence of the azobenzene moiety also suggests potential applications in areas such as photochromic materials and dyes .

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride, 4-(phenylazo)-, involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles such as amines and alcohols, forming stable sulfonamide and sulfonate ester bonds. The azo group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .

Biological Activity

4-Phenylazobenzenesulfonyl chloride (C12H9ClN2O2S) is a compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique azo group provides photo-responsive properties, making it suitable for applications in drug delivery systems and photochemical studies. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H9ClN2O2S
  • Molecular Weight : 280.73 g/mol
  • CAS Number : 58359-53-8
  • Appearance : Typically a yellow crystalline solid.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, such as protein arginine deiminases (PADs), which are implicated in autoimmune diseases like rheumatoid arthritis and multiple sclerosis. Inhibition of PADs can modulate citrullination processes, affecting inflammatory responses and disease progression .
  • Photoresponsive Behavior : The azo group allows the compound to undergo reversible photoisomerization. This property can be harnessed in drug delivery systems where the release of therapeutic agents can be controlled by light exposure .
  • Covalent Modification : this compound can form covalent bonds with nucleophiles, enabling targeted modifications of proteins or other biomolecules. This feature is particularly useful in synthesizing novel bioconjugates for therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits PADs involved in autoimmune diseases ,
Photoresponsive Drug DeliveryEnables controlled release of drugs through light activation ,
Covalent Bond FormationReacts with nucleophiles to modify proteins or other biomolecules ,

Case Study 1: Inhibition of Protein Arginine Deiminase (PAD)

In a study published in ACS Chemical Biology, researchers demonstrated that this compound effectively inhibited PAD activity, leading to decreased citrullination levels in rheumatoid arthritis models. The study highlighted the potential for this compound as a therapeutic agent in managing autoimmune conditions by modulating inflammatory pathways .

Case Study 2: Photo-responsive Hydrogel Development

Another study focused on the development of photo-responsive supramolecular hydrogels incorporating this compound. These hydrogels exhibited enhanced mechanical properties and accelerated wound healing capabilities when exposed to specific light wavelengths, showcasing their potential in regenerative medicine applications .

Table 2: Key Findings from Recent Studies

Study TitleKey FindingsJournal/Source
Inhibition of Protein Arginine DeiminaseEffective PAD inhibition reduces inflammation in autoimmune modelsACS Chemical Biology
Development of Photo-responsive HydrogelsEnhanced wound healing properties under light activationJournal of Controlled Release

Properties

IUPAC Name

4-phenyldiazenylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c13-18(16,17)12-8-6-11(7-9-12)15-14-10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAZPVORQYDKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069247
Record name Benzenesulfonyl chloride, 4-(phenylazo)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1069247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58359-53-8
Record name 4-(2-Phenyldiazenyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58359-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 4-(2-phenyldiazenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058359538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonyl chloride, 4-(2-phenyldiazenyl)-
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Record name Benzenesulfonyl chloride, 4-(phenylazo)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1069247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azobenzene-4-sulfonyl Chloride
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Q & A

Q1: What is Dabsyl chloride primarily used for in analytical chemistry?

A1: Dabsyl chloride is primarily used as a derivatizing agent for enhancing the detectability of certain compounds in analytical techniques like High-Performance Liquid Chromatography (HPLC). It reacts with compounds containing amino or hydroxyl groups to form stable, colored derivatives that can be easily detected using visible light detectors. [, , ]

Q2: Can you provide a specific example of Dabsyl chloride's application in pharmaceutical analysis?

A2: Certainly. A study demonstrated the use of Dabsyl chloride for the simultaneous determination of Fluoxetine and Norfluoxetine, an antidepressant and its metabolite, in human serum and urine. [] After derivatization with Dabsyl chloride, the resulting derivatives were separated by HPLC and quantified using a visible light detector.

Q3: The provided research mentions using Dabsyl chloride for hinokitiol analysis. What is hinokitiol, and why is this analytical method significant?

A3: Hinokitiol is a natural compound with antibacterial properties often added to personal care products. The study highlights a simple and cost-effective HPLC method for quantifying hinokitiol in skin lotions using Dabsyl chloride derivatization. [] This method addressed limitations of a previous method that utilized a more expensive reagent and suffered from interference issues.

Q4: Dabsyl chloride derivatization is often coupled with HPLC. What advantages does this combination offer in analytical chemistry?

A4: Combining Dabsyl chloride derivatization with HPLC offers several advantages:

  • Enhanced Sensitivity: The colored Dabsyl derivatives allow for detection at visible wavelengths, typically around 450 nm, leading to increased sensitivity compared to UV detection for underivatized analytes. [, , ]

Q5: One study mentions achieving attomole level detection of amino acids. How does Dabsyl chloride contribute to such high sensitivity?

A5: The study employed a highly sensitive detection technique called thermooptical absorbance detection alongside capillary zone electrophoresis for separating Dabsyl-derivatized amino acids. [] While the detector played a key role in achieving attomole sensitivity, the strong absorbance properties of Dabsyl derivatives at the specific wavelength used by the detector were crucial for this accomplishment.

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